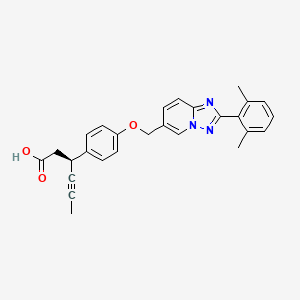

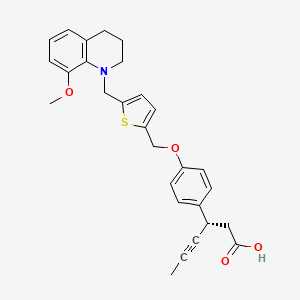

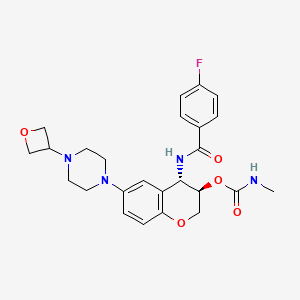

(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid

Vue d'ensemble

Description

The compound is a boronic acid derivative, which are commonly used in organic synthesis and medicinal chemistry . The trifluoromethoxy group attached to the phenyl ring is a strong electron-withdrawing group, which can influence the reactivity of the compound .

Molecular Structure Analysis

Boronic acids typically have a boron atom connected to an OH group and two other groups, which in this case include a complex organic structure. The trifluoromethoxy group is likely to have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

Boronic acids can participate in various types of reactions, including coupling reactions and condensation reactions . The specific reactions that this compound can undergo would depend on its exact structure and the conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the acidity of boronic acids can be affected by the presence of electron-withdrawing groups like the trifluoromethoxy group .Applications De Recherche Scientifique

Catalytic Properties in Chiral Coordination Polymers

The compound shows potential applications in catalytic activities, particularly in chiral coordination polymers. A study by Xu et al. (2016) investigated the synthesis and catalytic properties of chiral Co(II) coordination polymers using related compounds. These polymers demonstrated significant catalytic activity for the aldol reaction, indicating potential applications in asymmetric catalysis and synthesis (Xu et al., 2016).

Synthesis and Properties in Iron Complexes

The compound also has applications in the synthesis of iron complexes. A study by Yankey et al. (2014) explored the synthesis of (phenoxyimidazolyl-salicylaldimine)iron complexes using related compounds. These complexes were used as pre-catalysts for ethylene reactions, showcasing their utility in catalysis and polymerization processes (Yankey et al., 2014).

Antimicrobial Applications

Related compounds have been found to have potential antimicrobial applications. For instance, a study by Rani et al. (2014) synthesized novel imidazole ureas containing dioxaphospholanes, which showed antimicrobial activity. This suggests that derivatives of the compound could be effective in antimicrobial treatments (Rani et al., 2014).

Synthesis in Neurodegenerative Disease Agents

In neurodegenerative disease research, similar compounds have been used as intermediates. Ikemoto et al. (2004) developed an asymmetric synthesis of a related compound as a key intermediate for a neurodegenerative disease agent. This indicates potential applications in the development of therapeutics for neurological conditions (Ikemoto et al., 2004).

Photocurrent Response in Coordination Polymers

In the field of photoelectrochemistry, related compounds have been used to enhance photocurrent response. Meng et al. (2016) synthesized coordination polymers incorporating related structures, which exhibited improved photocurrent density, suggesting applications in solar energy and photocatalysis (Meng et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of MA-0204 is the peroxisome proliferator-activated receptor δ (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including the oxidation of fatty acids .

Mode of Action

MA-0204 acts as a modulator of PPARδ , binding to the receptor with high affinity . This binding leads to the activation of PPARδ, which in turn influences the transcription of specific genes involved in metabolic processes .

Biochemical Pathways

Upon activation by MA-0204, PPARδ modulates the expression of genes involved in fatty acid oxidation . This can lead to increased mitochondrial fatty acid oxidation, which is crucial for energy production in cells .

Result of Action

The activation of PPARδ by MA-0204 leads to improved fatty acid oxidation . This can have various cellular effects, including increased energy production and potentially beneficial effects on conditions like Duchene Muscular Dystrophy (DMD), where impaired fatty acid metabolism is a concern .

Propriétés

IUPAC Name |

(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNMVDMBFKGCCR-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MA-0204 interact with its target and what are the downstream effects?

A1: MA-0204 is a selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) modulator. [] While the exact binding mode is not described in the provided abstract, it's known that PPARδ modulators typically bind to the ligand-binding domain of the receptor. [] Upon binding, MA-0204 alters the expression of PPARδ target genes involved in fatty acid oxidation, leading to improved mitochondrial function. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)